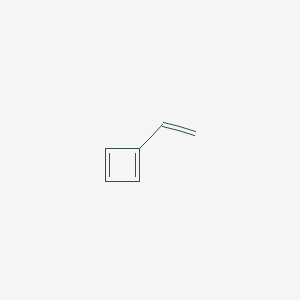

1-Ethenylcyclobuta-1,3-diene

Beschreibung

1-Ethenylcyclobuta-1,3-diene is a theoretical or less-studied cyclic diene characterized by a cyclobutane ring fused with conjugated double bonds and an ethenyl substituent. Cyclobutane-based dienes are often explored for their strained-ring chemistry, which can lead to unique thermal or catalytic transformations .

Eigenschaften

CAS-Nummer |

63943-67-9 |

|---|---|

Molekularformel |

C6H6 |

Molekulargewicht |

78.11 g/mol |

IUPAC-Name |

ethenylcyclobutadiene |

InChI |

InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |

InChI-Schlüssel |

KZDURZABPHPZHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethenylcyclobutadiene typically involves the preparation of cyclobutadiene derivatives followed by the introduction of the ethenyl group. One common method involves the use of cyclobutadieneiron tricarbonyl complexes, which stabilize the otherwise highly reactive cyclobutadiene. The ethenyl group can then be introduced through various organic reactions, such as the Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production of ethenylcyclobutadiene is not well-documented due to the compound’s instability and reactivity. laboratory-scale synthesis often involves the use of low temperatures and inert atmospheres to prevent decomposition and unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethenylcyclobutadiene undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can yield hydrogenated products.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethenylcyclobutadiene epoxides, while reduction can produce ethenylcyclobutane.

Wissenschaftliche Forschungsanwendungen

Ethenylcyclobutadiene has several applications in scientific research:

Chemistry: It is used as a model compound to study antiaromaticity and the behavior of reactive intermediates.

Biology: Research into its potential biological activity is ongoing, although its high reactivity poses challenges.

Industry: Its applications in industry are primarily in the field of materials science, where it can be used to create novel polymers and other materials.

Wirkmechanismus

The mechanism of action of ethenylcyclobutadiene involves its interaction with various molecular targets through its reactive ethenyl and cyclobutadiene moieties. The compound can participate in cycloaddition reactions, forming new ring structures. Its antiaromatic nature also makes it a useful tool for studying electron delocalization and molecular stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural differences and functional groups among related compounds:

Key Observations :

- Ring Size : Cyclohexa-1,3-diene (six-membered) exhibits greater stability than cyclobutane-based dienes, which are more strained and reactive .

- Substituents : Nitro and halogen groups in polyhalobuta-1,3-dienes enhance electrophilicity, facilitating vinylic substitution (SNVin) reactions . In contrast, ethenyl or phenyl groups (e.g., 1,4-Diphenylbuta-1,3-diene) promote conjugation and stabilize π-systems .

Reactivity and Mechanistic Insights

- Thermal Ring-Opening : Cyclohexa-1,3-diene undergoes thermal rearrangement to form (Z)-hexa-1,3,5-triene via orbital symmetry-controlled pathways, a process less feasible in smaller cyclobutane derivatives due to higher ring strain .

- Biological Activity: Furanoeudesma-1,3-diene, isolated from Commiphora myrrha, demonstrates antihyperglycemic properties, highlighting the role of fused oxygenated rings in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.